3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methyl-4-pyridin-3-ylaniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c1-9-7-11(13)4-5-12(9)10-3-2-6-14-8-10;;/h2-8H,13H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMBWFYPWKQEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride typically involves the following steps:
Nitration: The starting material, 3-methyl-4-(pyridin-3-yl)aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich aniline ring undergoes electrophilic substitution at activated positions. Key reactions include:
Cross-Coupling Reactions
The pyridine and aniline moieties participate in palladium- or nickel-catalyzed couplings:
Salt Formation and Acid-Base Reactions
The dihydrochloride form undergoes reversible protonation:
-
Deprotonation : Neutralization with NaOH yields the free base (3-Methyl-4-(pyridin-3-yl)aniline) .
-
Reprotonation : Reacts with HCl gas in ethanol to regenerate the dihydrochloride salt .
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering electronic properties .
Oxidation
-
KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid.
Functional Group Transformations
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-Acetylated derivative | Drug intermediates |
| Alkylation | Methyl iodide, K₂CO₃ in DMF | N-Methylated analogs | Bioactivity studies |
Complexation with Metals
The pyridinyl nitrogen coordinates with transition metals:
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing HCl and forming polymeric residues .
-
Photodegradation : UV light induces C–N bond cleavage, generating methylpyridine fragments .
Key Research Findings
-
Suzuki Coupling Efficiency : Electron-withdrawing pyridine enhances reaction rates compared to phenyl analogs .
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Biological Relevance : N-Acetyl derivatives show improved blood-brain barrier penetration in neurological drug candidates .
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Industrial Optimization : Continuous-flow synthesis reduces reaction times by 40% compared to batch methods.
This compound’s versatility in electrophilic, coupling, and coordination chemistry underscores its role in modern synthetic workflows.
Scientific Research Applications
3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride has diverse applications across chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable compound in scientific research.
Scientific Research Applications
This compound serves as a building block in synthesizing complex organic molecules, studying enzyme interactions, and probing biochemical assays. It is also explored for potential therapeutic properties, including antimicrobial and anticancer activities. Additionally, it finds use in developing dyes, pigments, and other industrial chemicals.
Chemistry
This compound is utilized as a building block in the synthesis of more complex organic molecules.
Biology
It is employed in studying enzyme interactions and as a probe in biochemical assays.
Medicine
The compound is investigated for potential therapeutic properties, including antimicrobial and anticancer activities. Structurally similar compounds exhibit high gastrointestinal absorption and the ability to permeate the blood-brain barrier, making them potential candidates for therapeutic applications.
Industry
It is utilized in developing dyes, pigments, and other industrial chemicals.
This compound is of interest in medicinal chemistry due to its potential biological activities, especially in anti-inflammatory and anticancer research. Its biological activity is attributed to interactions with specific molecular targets, potentially affecting cellular signaling, inflammation, and energy metabolism.
Pharmacological Properties
Structurally similar compounds exhibit high gastrointestinal absorption and can permeate the blood-brain barrier, making them potential candidates for therapeutic applications.
Table 1: Summary of Pharmacological Properties
| Property | Description |
|---|---|
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeability | Yes |
| Interaction Targets | Inorganic pyrophosphatase, leukotriene A-4 hydrolase |
Anticancer Activity
Related aniline derivatives have demonstrated antiproliferative effects against various cancer cell lines, including A549 (lung), HCT-116 (colon), and PC-3 (prostate).
Case Study: Antiproliferative Effects
A study on pyridine derivatives showed that certain modifications led to enhanced antiproliferative activity. A similar compound exhibited an IC50 value of 1.53 μM against A549 cells, indicating strong potential for further development.
Anti-inflammatory Activity
These compounds can inhibit pathways involved in inflammatory responses, possibly through the modulation of leukotriene synthesis.
Table 2: Biological Activity Overview
(The actual content of Table 2 is not available in the search results.)
Mechanism of Action
The mechanism of action of 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares structural motifs with other pyridine- and aniline-derived hydrochlorides. Below is a comparative analysis based on molecular weight, purity, and functional groups (Table 1).
Table 1: Key Properties of 3-Methyl-4-(pyridin-3-yl)aniline Dihydrochloride and Analogs
Critical Differences and Implications
Structural Backbone :
- The target compound’s aniline-pyridine hybrid contrasts with 2-methyl-octahydro-1H-isoindol-4-amine dihydrochloride , which has a saturated bicyclic isoindole core. The latter’s rigidity may influence binding affinity in receptor studies .
- 3-(Pyrrolidin-3-yl)aniline dihydrochloride replaces the pyridine ring with a pyrrolidine group, increasing basicity and altering solubility profiles .
This makes it suitable for applications requiring aqueous solubility, such as drug formulations .
Purity and Scale: The target compound’s 95% purity is typical for research-grade chemicals, whereas (S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride and 3-(pyrrolidin-3-yl)aniline dihydrochloride are available at 99% purity, indicating suitability for industrial or pharmaceutical use .
Stereochemical Considerations: The (S)-configured butanoic acid derivative highlights the role of stereochemistry in biological activity, a factor absent in the non-chiral target compound .
Biological Activity
3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The biological activity of this compound can be attributed to its interactions with specific molecular targets within the body. Similar compounds have been shown to interact with proteins such as inorganic pyrophosphatase and leukotriene A-4 hydrolase, leading to alterations in their conformation and activity. These interactions may initiate biochemical pathways associated with cellular signaling, inflammation, and energy metabolism.
Pharmacological Properties
Research indicates that compounds structurally similar to 3-Methyl-4-(pyridin-3-yl)aniline exhibit high gastrointestinal absorption and can permeate the blood-brain barrier, making them suitable candidates for therapeutic applications.
Table 1: Summary of Pharmacological Properties
| Property | Description |
|---|---|
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeability | Yes |
| Interaction Targets | Inorganic pyrophosphatase, leukotriene A-4 hydrolase |
Anticancer Activity
Several studies have evaluated the anticancer potential of related aniline derivatives. For instance, compounds similar to 3-Methyl-4-(pyridin-3-yl)aniline have demonstrated antiproliferative effects against various cancer cell lines. In vitro assays revealed significant activity against A549 (lung), HCT-116 (colon), and PC-3 (prostate) cancer cell lines .
Case Study: Antiproliferative Effects
A study focusing on a series of pyridine derivatives found that certain modifications led to enhanced antiproliferative activity. For example, a compound with a similar structure exhibited an IC50 value of 1.53 μM against A549 cells, indicating strong potential for further development .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy. Research suggests that these compounds can inhibit pathways involved in inflammatory responses, possibly through the modulation of leukotriene synthesis.
Research Findings
Recent investigations into the biological activities of pyridine derivatives have highlighted their potential therapeutic applications. For example, a study screened various compounds for their antagonistic effects on specific receptors related to appetite and stress responses, demonstrating that structural modifications can significantly influence biological activity .
Table 2: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methyl-4-(pyridin-3-yl)aniline dihydrochloride?
- Methodology : The compound can be synthesized via coupling reactions involving pyridine and aniline derivatives. For example, intermediates like 4-(2-pyrrolidin-1-ylethoxy)aniline dihydrochloride ( ) are prepared using nucleophilic substitution or Buchwald-Hartwig amination. A stepwise approach involves:
Protecting the aniline group to avoid side reactions.
Coupling the pyridinyl moiety using palladium catalysts (e.g., Pd(dba)₂) under inert conditions.
Deprotection followed by dihydrochloride salt formation via HCl gas or concentrated HCl in anhydrous solvents .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze aromatic proton signals (δ 6.8–8.5 ppm for pyridine and aniline protons) and methyl group splitting patterns (δ ~2.3 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₄N₂·2HCl) and exact mass matching (e.g., 234.068 Da for similar dihydrochlorides; ).
- Elemental Analysis : Verify chloride content (~21.5% for two HCl equivalents) and carbon/nitrogen ratios .
Q. What solvent systems are optimal for dissolving this compound in experimental setups?
- Methodology :
- Polar aprotic solvents : DMSO or DMF (freely soluble, as indicated for pyridine derivatives in ).
- Aqueous solubility : Limited; use HCl-acidified water (pH < 3) to enhance dissolution.
- Methanol/ethanol : Moderate solubility; pre-warm to 40–50°C for improved dissolution kinetics .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility or stability data?
- Methodology :
Controlled replication : Standardize solvent purity, temperature, and pH (e.g., reports pyridine derivatives’ solubility in methanol).
Accelerated stability studies : Expose the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH) for 1–4 weeks. Monitor degradation via HPLC or TLC.
Data normalization : Use internal standards (e.g., deuterated analogs) for quantitative comparisons .
Q. What computational strategies predict the compound’s binding interactions with biological targets?
- Methodology :
- Molecular docking : Use the compound’s 3D structure (from crystallography or DFT-optimized geometry) to model interactions with kinases (e.g., JAK2, as in ).
- MD simulations : Simulate solvated systems (e.g., water or lipid bilayers) for 100+ ns to assess conformational stability.
- QSAR modeling : Corinate substituent effects (methyl, pyridinyl) with activity data from analogs .
Q. How can reaction conditions be optimized when using this compound as a precursor?
- Methodology :
- DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF).
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Workup protocols : Precipitate the product by adjusting pH (neutralize HCl with NaHCO₃) .
Safety and Handling
Q. What are critical storage and handling protocols for this compound?
- Methodology :
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation ( ).
- Handling : Use gloves and goggles; while GHS classification may not be available (), treat as irritant due to HCl content.
- Waste disposal : Neutralize with dilute NaOH before discarding aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
